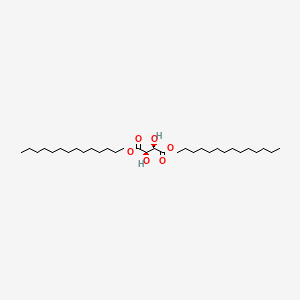

Dimyristyl Tartrate

Description

Dimyristyl tartrate (INCI: this compound) is a diester of tartaric acid and two myristyl (tetradecyl) alcohol groups. Its molecular structure consists of a central tartaric acid backbone esterified with two long-chain C14 hydrocarbons, conferring lipophilic and emollient properties. It is primarily used in cosmetic formulations as a moisturizing agent, enhancing skin texture by forming an occlusive barrier to reduce transepidermal water loss . Regulatory data indicate its safe use in leave-on cosmetic products at concentrations up to 5.7% .

Properties

CAS No. |

94237-18-0 |

|---|---|

Molecular Formula |

C32H62O6 |

Molecular Weight |

542.8 g/mol |

IUPAC Name |

ditetradecyl (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C32H62O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-31(35)29(33)30(34)32(36)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3/t29-,30-/m1/s1 |

InChI Key |

QLVARBCGUNCRTA-LOYHVIPDSA-N |

SMILES |

CCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCC)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCC)O)O |

Other CAS No. |

94237-18-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimyristyl Phosphate (INCI: DIMYRISTYL PHOSPHATE)

Aluminum Dimyristate (INCI: ALUMINUM DIMYRISTATE)

- Structure : Aluminum salt of myristic acid.

- Function : Functions as a thickening agent or stabilizer in formulations.

- Applications : Approved for use up to 11% in leave-on cosmetics, indicating higher tolerance in formulations .

- Key Differences :

- As a metallic soap, it provides viscosity control rather than emolliency.

- The absence of ester linkages alters its solubility and interaction with other ingredients compared to this compound.

Dimyristyl Thiodipropionate

- Structure : Thioester derivative with two myristyl chains.

- Function : Antioxidant in plastics and polymers, scavenging free radicals via its thioether group .

- Applications : Prevents oxidative degradation in industrial materials.

- The thiodipropionate moiety confers radical-scavenging activity absent in this compound.

Dimyristyl Phosphatidylcholine (DMPC)

- Structure : Phospholipid with myristyl chains and a choline head group.

- Function : Forms lipid bilayers and vesicles for drug delivery systems .

- Applications : Utilized in liposomal formulations for encapsulation of active ingredients.

- Key Differences: The zwitterionic phosphatidylcholine head enables interactions with aqueous and lipid phases, unlike the non-ionic this compound. Primarily used in pharmaceuticals rather than cosmetics.

Functional and Performance Comparison

Role of the Tartrate Moiety

Sodium tartrate, a related salt, enhances gel strength and water-holding capacity in surimi gels by promoting protein matrix formation . While this compound’s tartrate backbone may similarly contribute to formulation stability, its esterification with myristyl chains prioritizes emolliency over ionic interactions.

Emolliency vs. Surfactancy

- This compound : Provides occlusive moisturization due to long hydrocarbon chains.

- Dimyristyl Phosphate : Balances emulsification with mild moisturization.

- Aluminum Dimyristate : Focuses on texture modification rather than hydration.

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.